molecular formula C19H25N3S B12130122 1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione

1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione

Cat. No.: B12130122
M. Wt: 327.5 g/mol
InChI Key: RGXIZYCMZRSMQS-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione is a complex organic compound known for its diverse applications in scientific research and industry This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-4H-3,1-benzothiazine-4-one with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antitumor and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways, resulting in therapeutic benefits such as tumor growth inhibition or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.

    N,N,N’-Trimethyl-1,3-propanediamine: Employed in the preparation of surfactants and personal care products.

    3-(Dimethylamino)propylamine: Utilized in the synthesis of various organic compounds.

Uniqueness

1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione stands out due to its unique quinazoline core and thione group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H25N3S

Molecular Weight

327.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione

InChI

InChI=1S/C19H25N3S/c1-21(2)13-8-14-22-17-12-7-6-11-16(17)19(23)20-18(22)15-9-4-3-5-10-15/h3-5,9-10H,6-8,11-14H2,1-2H3

InChI Key

RGXIZYCMZRSMQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3

Origin of Product

United States

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